5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a sulfur-containing ethylsulfanyl group at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core. The aldehyde functional group at the 4-position enhances its reactivity, making it a versatile intermediate for synthesizing pharmacologically active compounds. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antitubercular activities .
Properties
CAS No. |
61861-18-5 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-ethylsulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2OS/c1-3-17-13-12(9-16)10(2)14-15(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
BPCDYGFSEGQOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=NN1C2=CC=CC=C2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with ethylthiol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde functionality (-CHO) at position 4 serves as an electrophilic site for nucleophilic attack:
-
Grignard and Organometallic Reagents : Reacts with Grignard reagents (e.g., RMgX) to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 4-(hydroxy(ethylsulfanyl)methyl)-3-methyl-1-phenyl-1H-pyrazole .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol (-CH₂OH) .
Condensation Reactions
The aldehyde participates in condensation reactions with nitrogen nucleophiles:
-
Hydrazones/Semicarbazones : Reacts with hydrazines or semicarbazides to form hydrazone derivatives. For instance, condensation with phenylhydrazine produces the corresponding phenylhydrazone .
-
Schiff Bases : Forms imines with primary amines (e.g., aniline), yielding 4-((arylimino)methyl)-5-(ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole .
Table 1: Representative Condensation Reactions
| Reagent | Product Class | Conditions | Citation |
|---|---|---|---|
| Phenylhydrazine | Hydrazone | Ethanol, reflux | |
| Aniline | Schiff base | RT, acid catalysis |
Cross-Coupling Reactions
The ethylsulfanyl group (-S-Et) enables sulfur-mediated coupling:
-
Palladium-Catalyzed Coupling : Participates in Suzuki-Miyaura or Heck reactions when activated. For example, coupling with arylboronic acids forms biaryl derivatives .
-
Desulfurization : Under nickel catalysis, the ethylsulfanyl group can be replaced with hydrogen or other substituents .
Oxidation and Functionalization
-
Aldehyde Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the aldehyde to a carboxylic acid (-COOH), yielding 5-(ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
-
Sulfur Oxidation : The ethylsulfanyl group oxidizes to sulfoxide (-SO-Et) or sulfone (-SO₂-Et) using mCPBA or H₂O₂.
Multicomponent Reactions
Analogous to structurally related pyrazole-4-carbaldehydes, this compound engages in one-pot syntheses:
-
Aziridine Ring-Opening : Reacts with trans-2-benzoyl-3-arylaziridines and NH₄OAc to form diazabicyclohexene derivatives (e.g., 7a in ).
-
Hantzsch Dihydropyridines : Condenses with ethyl acetoacetate and ammonia to generate polyheterocyclic systems .
Table 2: Key Multicomponent Reactions
| Components | Product Type | Conditions | Citation |
|---|---|---|---|
| Aziridine + NH₄OAc | Diazabicyclohexene | Ethanol, 48 h | |
| Ethyl acetoacetate + NH₃ | Dihydropyridine derivative | Reflux, acidic |
Electrophilic Aromatic Substitution
The phenyl ring at position 1 undergoes nitration, sulfonation, or halogenation under standard conditions, though steric hindrance from the pyrazole ring may direct substitution to the para position .
Heterocyclic Annulation
The aldehyde group facilitates cyclization with bifunctional reagents:
-
Pyranone Formation : Reacts with diketones (e.g., dehydroacetic acid derivatives) to form fused pyranopyrazole systems .
Mechanistic Insights
-
Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde, accelerating nucleophilic additions .
-
Sulfur Participation : The ethylsulfanyl group acts as a leaving group in cross-coupling reactions, leveraging palladium’s oxidative addition capability .
Scientific Research Applications
5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylthio and phenyl groups can influence its binding affinity and specificity for these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 5-position. Below is a detailed comparison of 5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with its analogs:
Key Findings:
Tetrazolyl and triazolyl substituents (e.g., compound 3b) demonstrate notable antitubercular activity, with MIC values < 6.25 µg/mL against Mycobacterium tuberculosis . Halogenated phenoxy derivatives (e.g., 4-fluorophenoxy, 4-chlorophenoxy) exhibit antimicrobial and anti-inflammatory properties, likely due to electron-withdrawing effects enhancing receptor binding .
Synthetic Flexibility: The 5-position is amenable to diverse modifications, including nucleophilic substitution (e.g., with phenols or thiols) and cyclization reactions (e.g., tetrazole formation) . High yields (78–83%) are achievable for tetrazolyl derivatives via formic acid-mediated deprotection .
Physicochemical Properties: Solubility varies significantly; for example, 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is slightly soluble in chloroform and DMSO, whereas sulfanyl derivatives may exhibit higher hydrophobicity . Crystal structures (e.g., compound in ) reveal planar pyrazole cores with substituents influencing packing patterns and intermolecular interactions .
Biological Activity
5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , indicating the presence of an ethylsulfanyl group which may enhance its biological properties.
Synthesis Methods
Various synthetic routes have been explored for pyrazole derivatives, including:
- Vilsmeier-Haack Reaction : This method allows for the introduction of aldehyde functionalities into pyrazole derivatives.
- Knoevenagel Condensation : This reaction has been employed to create more complex structures from simpler pyrazole precursors .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines such as:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The presence of the ethylsulfanyl group may contribute to enhanced activity against bacterial strains. In vitro studies have demonstrated effectiveness against:
- Gram-positive bacteria
- Gram-negative bacteria
The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays, including:
- Carrageenan-induced paw edema model : This model helps assess the anti-inflammatory activity in vivo.
Results indicate that certain derivatives exhibit potent anti-inflammatory effects, potentially through COX inhibition pathways similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib .
Case Study 1: Anticancer Activity
A study focused on a series of pyrazole derivatives found that this compound displayed significant antiproliferative effects against breast cancer cell lines. The IC50 values indicated effective concentration ranges for inducing cytotoxicity, suggesting its potential as a therapeutic agent in oncology.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 12.5 |
| Control (Doxorubicin) | MDA-MB-231 | 0.5 |
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory properties using the carrageenan model. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| This compound | 65% |
| Control (Indomethacin) | 70% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
